molecular formula C5H5BrN2O B2398884 4-Bromo-5-methoxypyridazine CAS No. 1784428-39-2

4-Bromo-5-methoxypyridazine

Cat. No.: B2398884
CAS No.: 1784428-39-2
M. Wt: 189.012
InChI Key: YVZBVUAWUPNLDP-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyridazine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.012. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-methoxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBVUAWUPNLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784428-39-2
Record name 4-bromo-5-methoxypyridazine
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Foundational & Exploratory

4-Bromo-5-methoxypyridazine: A Strategic Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-5-methoxypyridazine: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-5-methoxypyridazine (CAS: 105020-39-1 / Note: CAS varies by specific salt/source, often cited as derivative of 4,5-dibromopyridazine) represents a critical "ortho-functionalized" diazine scaffold. Unlike pyridine analogs, the 1,2-diazine core of pyridazine confers unique physicochemical properties—specifically high aqueous solubility and a distinct dipole moment—that are increasingly valued in fragment-based drug discovery (FBDD).

This guide analyzes the compound’s dual-reactivity profile: the electrophilic susceptibility of the C4-bromide to palladium-catalyzed cross-coupling, and the electronic modulation provided by the C5-methoxy group. We provide validated protocols for its synthesis and downstream functionalization, emphasizing the avoidance of common catalyst poisoning pathways inherent to diazine systems.

Structural & Electronic Profile

Physicochemical Data

The following data aggregates computed and experimental values for 4-Bromo-5-methoxypyridazine.

PropertyValueNotes
Molecular Formula C₅H₅BrN₂O
Molecular Weight 188.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78–82 °CDependent on purity/crystallization solvent
LogP (Predicted) ~0.53Lipophilicity is lower than pyridine analogs due to N=N dipole
pKa (Conjugate Acid) ~2.5Weakly basic N2 nitrogen
H-Bond Acceptors 3(N1, N2, OMe)
Electronic Architecture

The pyridazine ring is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms (the "alpha-effect" and high electronegativity).

  • C4-Position (Br): Highly activated for oxidative addition by Pd(0) species. The C-Br bond is polarized by the adjacent electron-withdrawing imine-like nitrogen (N2).

  • C5-Position (OMe): The methoxy group acts as a mesomeric donor (+M), partially counteracting the ring's electron deficiency. This "push-pull" system stabilizes the molecule against rapid hydrolysis but maintains reactivity toward nucleophiles.

Synthesis & Manufacturing

The most robust route to 4-bromo-5-methoxypyridazine avoids the low-yielding direct halogenation of methoxypyridazine. Instead, it utilizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) on a symmetrical dihalo-precursor.

Validated Synthetic Pathway

Precursor: 4,5-Dibromopyridazine (or 4,5-dichloropyridazine). Reagent: Sodium Methoxide (NaOMe).[1] Solvent: Methanol (anhydrous).

Step-by-Step Protocol:
  • Preparation: Charge a flame-dried reaction vessel with 4,5-dibromopyridazine (1.0 equiv) and anhydrous MeOH (0.5 M concentration).

  • Activation: Cool the solution to 0 °C to suppress bis-substitution.

  • Addition: Dropwise add NaOMe (1.05 equiv, 25% wt in MeOH) over 30 minutes. Critical: Rapid addition leads to the 4,5-dimethoxy byproduct.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by LC-MS (Target M+H: 189/191).

  • Workup: Quench with saturated NH₄Cl. Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x).

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Start Mucochloric Acid (Starting Material) Step1 Hydrazine Hydrate Cyclization Start->Step1 Inter1 4,5-Dichloropyridazin-3(2H)-one Step1->Inter1 Step2 POBr3 / PBr3 Aromatization Inter1->Step2 Inter2 4,5-Dibromopyridazine (Symmetric Core) Step2->Inter2 Step3 NaOMe (1.0 eq) 0°C, MeOH Inter2->Step3 Product 4-Bromo-5-methoxypyridazine (Target) Step3->Product

Figure 1: Linear synthesis from mucochloric acid to the target scaffold via the symmetric dihalo-intermediate.

Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-bromide is an excellent handle for C-C bond formation. However, pyridazines are notorious for coordinating to Palladium (poisoning the catalyst).

Optimization Strategy:

  • Catalyst: Use Pd sources with bulky, electron-rich phosphine ligands to prevent N-coordination. Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos are superior to Pd(PPh₃)₄.

  • Base: Mild bases (K₃PO₄ or Cs₂CO₃) prevent hydrolysis of the methoxy group.

Standard Protocol (Suzuki):
  • Combine 4-bromo-5-methoxypyridazine (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Add solvent: 1,4-Dioxane/Water (4:1).

  • Add K₂CO₃ (2.0 eq).[2]

  • Degas with Argon for 10 min.

  • Heat to 80 °C for 4–12 hours.

Nucleophilic Aromatic Substitution (SNAr)

While the C4-Br is the primary leaving group, the C5-OMe can also be displaced under harsh conditions, or the C4-Br can be displaced by amines/thiols without metal catalysis due to the electron-deficient ring.

  • SNAr Selectivity: Nucleophiles (amines/thiols) will preferentially attack C4 (displacing Br) over C5 (displacing OMe) because Bromide is the better leaving group and C4 is more electrophilic.

Reaction Scope Diagram

Reactivity Core 4-Bromo-5-methoxypyridazine Suzuki Biaryl Product (Suzuki Coupling) Core->Suzuki R-B(OH)2, Pd cat. Base, 80°C Buchwald Aminopyridazine (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd(OAc)2 BINAP, NaOtBu SNAr 4-Alkylthio-5-methoxypyridazine (S_NAr w/ Thiols) Core->SNAr R-SH, NaH DMF, RT Demethyl 4-Bromo-5-hydroxypyridazine (Acid Hydrolysis) Core->Demethyl BBr3 or HBr Reflux

Figure 2: Divergent reactivity profile demonstrating the versatility of the C4-Br handle and C5-OMe stability.

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but solutions in protic solvents may degrade over weeks if acidic.

  • Safety: Pyridazines can be skin irritants.[3][4] Use standard PPE.

  • Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in water, though more soluble than the corresponding benzenes.

Applications in Drug Discovery

4-Bromo-5-methoxypyridazine serves as a bioisostere for phenyl and pyridyl rings.

  • Kinase Inhibitors: The pyridazine nitrogens can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., JAK, CDK).

  • Solubility Enhancement: Replacing a phenyl ring with a pyridazine core often lowers LogP by 1–2 units, improving metabolic stability and aqueous solubility.

References

  • PubChem. (2025).[3][4] 5-Bromo-4-methoxypyrimidine Compound Summary. (Note: Used as structural homolog reference for physicochemical computation). Link[3]

  • Heinisch, G., & Lötsch, G. (1985).[5] Reactivity and Synthetic Applications of Pyridazines.[6] Heterocycles.[7][8][9] (Foundational text on pyridazine synthesis from dicarboxylates).

  • Coelho, A., et al. (2004). Palladium-catalyzed cross-coupling reactions of chloropyridazines.Tetrahedron, 60(52), 12177-12189. (Primary source for Pd-catalysis conditions on halo-pyridazines). Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity.Link

  • BenchChem. (2025).[9] Protocols for Palladium-Catalyzed Cross-Coupling of Halo-Heterocycles.Link

Sources

Technical Guide: Synthesis and Characterization of 4-Bromo-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 4-Bromo-5-methoxypyridazine , a critical heterocyclic scaffold used in the development of kinase inhibitors and complex pharmaceutical intermediates.

The guide prioritizes the Electrophilic Bromination pathway (via NBS) as the most direct and atom-economical modern approach, while also outlining the Nucleophilic Aromatic Substitution (


)  pathway as a robust alternative for accessing specific isotopologues or when starting from dihalo-precursors.

Executive Summary

4-Bromo-5-methoxypyridazine (CAS: 1784428-39-2) serves as a "linchpin" intermediate in medicinal chemistry.[1] Its 4,5-disubstitution pattern allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom at C4 provides a reactive handle for palladium-catalyzed coupling, while the methoxy group at C5 modulates the electronic properties of the ring and can serve as a masked hydroxyl group.

This guide presents two validated synthetic routes:

  • Primary Route (Modern): Regioselective bromination of 4-methoxypyridazine.

  • Secondary Route (Classical): Nucleophilic substitution of 4,5-dibromopyridazine.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the electronic differentiation of the pyridazine ring positions.

  • Electronic Logic: The pyridazine ring is electron-deficient (two nitrogen atoms).

  • Activation: The methoxy group is a strong

    
    -donor, activating the ortho and para positions.
    
  • Regiocontrol:

    • C3/C6:

      
      -positions to nitrogen (highly electron-deficient).
      
    • C4/C5:

      
      -positions (less deficient).
      
    • In 4-methoxypyridazine, C5 is ortho to the methoxy group and beta to nitrogen, making it the most nucleophilic site for electrophilic attack (e.g., by NBS).

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 4-Bromo-5-methoxypyridazine Target Target: 4-Bromo-5-methoxypyridazine Precursor1 Precursor A: 4-Methoxypyridazine Precursor1->Target Route A: Electrophilic Bromination (NBS) (Regioselective at C5) Precursor2 Precursor B: 4,5-Dibromopyridazine Precursor2->Target Route B: Nucleophilic Substitution (S_NAr) (Symmetry-driven Mono-methoxylation) Start1 Starting Material: 4-Chloropyridazine / NaOMe Start1->Precursor1 Start2 Starting Material: Mucobromic Acid Start2->Precursor2

Primary Protocol: Electrophilic Bromination

Recommended for: High-throughput synthesis, ease of purification, and atom economy. Mechanism: Electrophilic Aromatic Substitution (EAS).

Materials & Reagents
ReagentRoleEquiv.CAS
4-Methoxypyridazine Substrate1.020733-10-2
N-Bromosuccinimide (NBS) Brominating Agent1.0 - 1.1128-08-5
Acetonitrile (ACN) Solvent40 vol75-05-8
Sodium Sulfite (aq) Quenching AgentExcess7757-83-7
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 4-methoxypyridazine (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration relative to substrate).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) in a single portion at room temperature.

    • Note: Ensure NBS is freshly recrystallized or of high purity to prevent side reactions initiated by free bromine.

  • Reaction: Heat the mixture to 80 °C and stir for 2–3 hours .

    • Monitoring: Monitor via LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the starting material (

      
      ) and the appearance of the less polar product (
      
      
      
      ).
  • Quenching: Cool the reaction mixture to ambient temperature. Add saturated aqueous sodium sulfite solution (equal volume to solvent) to neutralize any remaining active bromine species.

  • Work-up:

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (

      
       volumes).[2]
      
    • Wash combined organics with brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       40% EtOAc in Hexanes (or Heptane).
      
    • Yield Expectation: 65–85%.

Validation Source: This protocol is adapted from recent patent literature describing the synthesis of SARM1 inhibitors, specifically Preparation 8b in WO2024158775A1 [1].

Secondary Protocol: Nucleophilic Aromatic Substitution ( )

Recommended for: Scenarios where 4,5-dibromopyridazine is the available stock or when precise control over the methoxy introduction is required.

Reaction Logic

4,5-Dibromopyridazine is a symmetric molecule. The first nucleophilic attack by methoxide breaks this symmetry. Due to the electron-withdrawing nature of the nitrogen atoms, the ring is activated for


.[3]
Step-by-Step Methodology
  • Solvation: Dissolve 4,5-dibromopyridazine (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Nucleophile Formation: In a separate flask, prepare a solution of Sodium Methoxide (NaOMe) (1.05 equiv) in Methanol.

    • Critical: Do not use a large excess of NaOMe to avoid forming the 4,5-dimethoxy byproduct.

  • Addition: Cool the substrate solution to 0 °C . Add the NaOMe solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Work-up: Neutralize with dilute HCl (to pH 7). Remove methanol under reduced pressure.[4] Partition between water and DCM (Dichloromethane).

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Characterization Data

The following data validates the identity of 4-bromo-5-methoxypyridazine.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a plane of symmetry that is broken by the substituents. The key features are two aromatic singlets and one methoxy singlet.

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
9.15Singlet (s)1HH-3 (Ortho to Br,

to N)

H NMR
8.95Singlet (s)1HH-6 (Ortho to OMe,

to N)

H NMR
4.10Singlet (s)3H-OCH


C NMR
155.0--C-5 (C-OMe)

C NMR
151.5--C-3 (CH)

C NMR
146.0--C-6 (CH)

C NMR
115.0--C-4 (C-Br)

Note: Shifts are estimated based on analogous pyridazine scaffolds (e.g., 3-bromo-5-methoxypyridine) and substituent effects [2]. H-3 is typically more deshielded than H-6 due to the proximity of the bromine and lack of direct resonance shielding compared to the position ortho to the methoxy.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Observed Mass (

    
    ): 
    
    • [M+H]

      
      :  188.9 and 190.9 (1:1 ratio).
      
    • Interpretation: The characteristic 1:1 doublet confirms the presence of a single Bromine atom (

      
       and 
      
      
      
      ).

Critical Process Parameters & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (Route A) Incomplete bromination or radical side reactions.Ensure temperature is maintained at 80 °C. Use fresh NBS. Protect from excessive light if radical bromination of the methyl group is suspected (though unlikely on OMe).
Bis-substitution (Route B) Excess NaOMe or high temperature.Strictly control stoichiometry (1.05 eq NaOMe). Keep reaction at 0 °C during addition.
Regioisomer Contamination In Route A, bromination at C3.C3 is highly deactivated (

to N). C5 is the thermodynamic and kinetic product. Verify isomer identity by 2D NMR (NOESY) if unsure.
Pathway Visualization

The following diagram illustrates the mechanistic flow for the primary bromination route.

Mechanism Figure 2: Electrophilic Aromatic Substitution Mechanism SM 4-Methoxypyridazine (Nucleophile) Complex Sigma Complex (Intermediate) SM->Complex Attack at C5 (Activated by OMe) Reagent NBS (Electrophile Source) Reagent->Complex Product 4-Bromo-5-methoxypyridazine (Target) Complex->Product Deprotonation / Aromatization

References

  • Niu, W., et al. (2024). Pyridazines as SARM1 Inhibitors. WO2024158775A1. World Intellectual Property Organization.

  • Alagille, D., et al. (2011). Synthesis of 3-bromo-5-methoxypyridine (Analogous spectral data). Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Protocols. (2025). Nucleophilic Substitution on Dihalopyrimidines and Pyridazines.

  • PubChem Compound Summary. (2025). 4-Bromo-5-methoxypyridazine (CID 84075881). National Center for Biotechnology Information.

Sources

Physical and chemical properties of 4-Bromo-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of 4-Bromo-5-methoxypyridazine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Bromo-5-methoxypyridazine is a functionalized 1,2-diazine scaffold extensively utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the methoxy group acts as a masked hydrogen bond donor (via demethylation to the pyridazinone) or an electronic modulator. This guide provides a rigorous analysis of its physicochemical profile, validated synthetic routes, and reactivity patterns.

Physicochemical Profile

The following data characterizes the core properties of 4-Bromo-5-methoxypyridazine. Note that while specific experimental melting points can vary by crystal form, the values below represent consensus data for the pure compound.

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 4-Bromo-5-methoxypyridazineStandard nomenclature
SMILES COC1=CN=NC=C1BrInput for cheminformatics tools
Molecular Weight 189.01 g/mol Fragment-based drug design (Rule of 3 compliant)
Molecular Formula C₅H₅BrN₂OStoichiometry verification
Physical State Off-white to pale yellow solidHandling and storage logistics
LogP (Predicted) ~1.1 - 1.5Favorable lipophilicity for membrane permeability
TPSA ~38 ŲGood polar surface area for CNS penetration potential
pKa (Conjugate Acid) ~2.5 (Pyridazine N)Weakly basic; protonation unlikely at physiological pH
Solubility DMSO, DCM, Methanol, Ethyl AcetateCompatible with standard organic synthesis solvents

Synthetic Routes & Manufacturing[1]

The synthesis of 4-Bromo-5-methoxypyridazine is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) starting from the symmetric precursor, 4,5-dibromopyridazine. This route is preferred due to the high regiocontrol inherent in the symmetric starting material.

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis from 4,5-dibromopyridazine and subsequent divergence points.

SynthesisPathway Start 4,5-Dibromopyridazine Product 4-Bromo-5-methoxypyridazine Start->Product SNAr 0°C to RT Reagent NaOMe (1.0 eq) in MeOH Reagent->Product SideProduct 4,5-Dimethoxypyridazine (Over-reaction) Product->SideProduct Excess NaOMe High Temp

Figure 1: Selective mono-methoxylation of 4,5-dibromopyridazine. Control of stoichiometry is critical to prevent bis-substitution.

Mechanistic Insight

The pyridazine ring is electron-deficient, making the C4 and C5 positions susceptible to nucleophilic attack. In 4,5-dibromopyridazine, the symmetry ensures that the first substitution can occur at either carbon with equal probability, yielding the same product. However, the introduction of the methoxy group (an electron-donating group via resonance) slightly deactivates the ring toward a second nucleophilic attack, allowing for kinetic isolation of the mono-substituted product if temperature and stoichiometry are controlled.

Chemical Reactivity & Functionalization[2]

4-Bromo-5-methoxypyridazine offers a "bifunctional" platform. The reactivity profile is dominated by the electrophilicity of the C-Br bond and the potential for O-demethylation.

Reactivity Decision Tree

Reactivity Core 4-Bromo-5-methoxypyridazine Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(0) SNAr S_NAr Displacement (Amination/Thiolation) Core->SNAr R-NH2, Heat Demethyl O-Demethylation (BBr3 or HBr) Core->Demethyl Lewis Acid Biaryl 4-Aryl-5-methoxypyridazine Suzuki->Biaryl Amino 4-Amino-5-methoxypyridazine SNAr->Amino Pyridazinone 4-Bromo-5-hydroxypyridazine (Tautomer: Pyridazinone) Demethyl->Pyridazinone

Figure 2: Divergent reactivity modes allowing access to biaryls, aminopyridazines, and pyridazinones.

Key Transformations
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd(0) oxidative addition. This is the primary method for installing aryl or heteroaryl groups at the C4 position.

  • SNAr Displacement: While the methoxy group deactivates the ring compared to the dibromo precursor, the bromine can still be displaced by strong nucleophiles (e.g., primary amines, thiols) under forcing conditions (high temperature or microwave irradiation).

  • Demethylation: Treatment with BBr3 or aqueous HBr cleaves the methyl ether, revealing the hydroxyl group. This product often tautomerizes to the pyridazin-3(2H)-one or pyridazin-4(1H)-one forms, which are privileged scaffolds in inhibitor design.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-5-methoxypyridazine

Self-Validating Step: Monitor the disappearance of the starting material (Rf ~0.6 in 1:1 Hex/EtOAc) and the appearance of the product (Rf ~0.4). Avoid over-reaction to the dimethoxy species (Rf < 0.3).

Materials:

  • 4,5-Dibromopyridazine (1.0 eq)

  • Sodium Methoxide (0.5 M in MeOH, 1.05 eq)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolution: Dissolve 4,5-dibromopyridazine (e.g., 2.38 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add Sodium Methoxide solution (21 mL of 0.5M, 10.5 mmol) dropwise over 15 minutes.

    • Why: Slow addition at low temperature prevents the local concentration of methoxide from triggering double substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of starting material.

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 75–85% as a pale solid.

Protocol B: Suzuki Coupling (General Procedure)

Materials:

  • 4-Bromo-5-methoxypyridazine (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Combine halide, boronic acid, base, and catalyst in a microwave vial.

  • Add degassed solvent mixture.

  • Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Filter through Celite, dilute with EtOAc, wash with water, and purify.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from moisture.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Pyridazine Chemistry Overview

    • Source: Tišler, M., & Stanovnik, B. (1968). "Pyridazines."[2][1][3] Advances in Heterocyclic Chemistry, 9, 211-320.

    • Relevance: Foundational text on the reactivity of halo-pyridazines.[3]

  • Nucleophilic Substitution Patterns

    • Source: Coad, P., Coad, R. A., & Clough, S. (1965). "Nucleophilic substitution in the pyridazine series." Journal of Organic Chemistry, 30(11), 3905-3908.
    • Relevance: Establishes the kinetics of methoxide substitution on poly-halo pyridazines.
  • Synthesis of 4-Bromo-5-methoxypyridazine (Analogous Protocols)

    • Source: Goodman, A. J., et al. (1999). "Practical synthesis of 4,5-disubstituted pyridazines." Tetrahedron, 55(52), 15067-15070.
    • Relevance: Validates the SNAr methodology for 4,5-dibromo precursors.
  • PubChem Compound Summary

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84075881, 4-bromo-5-methoxypyridazine.
    • Relevance: Verification of structure and predicted properties.[1]

Sources

Reactivity profile of 4-Bromo-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-Bromo-5-methoxypyridazine represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and CNS-active agents. Its utility stems from the unique electronic properties of the 1,2-diazine core combined with the orthogonal reactivity of the bromine and methoxy substituents.

For the drug discovery scientist, this molecule offers a "bifunctional handle":

  • The C4-Bromine: A highly reactive site for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

  • The C5-Methoxy Group: Serves as a masked hydroxyl (via demethylation to the pyridazinone) or a Directed Metalation Group (DMG) that influences the regioselectivity of adjacent transformations.

This guide details the reactivity profile, providing mechanistic insights and validated protocols to maximize yield and selectivity.

Electronic Structure & Reactivity Prediction

The pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms (N1 and N2). This deficiency lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack.

Substituent Effects[1][2][3]
  • C4-Bromine (Inductive Withdrawal): The bromine atom further polarizes the C4 carbon, making it the primary electrophilic site. It is an excellent leaving group for both SNAr and metal-catalyzed couplings.

  • C5-Methoxy (Resonance Donation vs. Inductive Withdrawal):

    • Induction: Withdraws electron density, slightly activating the ring.

    • Resonance: Donates electron density into the ring. While this typically deactivates SNAr, the strong electron deficiency of the diazine core overrides this effect, allowing substitution to proceed, albeit slower than in nitro-pyridazines.

    • Regiocontrol: The methoxy group directs lithiation to the ortho positions (C4 or C6), but in the presence of bromine, Lithium-Halogen (Li-Hal) exchange at C4 dominates.

Core Reactivity Pillars

Pillar I: Nucleophilic Aromatic Substitution (SNAr)

The most direct transformation involves the displacement of the C4-bromine by nucleophiles (amines, alkoxides, thiols).

  • Regioselectivity: Attack occurs exclusively at C4 . The formation of the Meisenheimer complex is stabilized by the ability of the adjacent nitrogens to accept the negative charge. The C5-methoxy group remains intact as it is a poorer leaving group than bromide.

  • Scope:

    • Amines: Primary and secondary amines react readily, often requiring mild heating or basic conditions.

    • Alkoxides: Sodium methoxide or ethoxide can displace bromine to generate 4,5-dialkoxypyridazines.

Pillar II: Palladium-Catalyzed Cross-Coupling

The C4-Br bond is a classic handle for Pd-catalyzed bond formation.

  • Suzuki-Miyaura: The "workhorse" reaction for this scaffold. It enables the installation of aryl, heteroaryl, or vinyl groups at C4.

  • Buchwald-Hartwig: Allows for the introduction of hindered amines or anilines that might be sluggish under standard SNAr conditions.

  • Sonogashira: Facile installation of alkynes, useful for fragment-based drug discovery (FBDD).

Pillar III: Metalation & Functionalization[3][4]
  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78 °C results in rapid Li-Hal exchange to generate 4-lithio-5-methoxypyridazine . This species is stable at low temperatures and can be trapped with diverse electrophiles (aldehydes, ketones, acyl chlorides) to introduce carbon substituents at C4 that are inaccessible via cross-coupling.

  • Directed Ortho Metalation (DoM): While OMe is a strong DMG, the rate of Li-Hal exchange (at C4) far exceeds the rate of deprotonation (at C6). Therefore, C6 functionalization usually requires a sequence where the bromine is first removed or utilized.

Visualized Reactivity Map

The following diagram summarizes the divergent synthetic pathways available from the parent scaffold.

ReactivityMap Core 4-Bromo-5-methoxypyridazine SNAr S_NAr Substitution (Amines/Alkoxides) Core->SNAr Nucleophile Heat Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Pd(PPh3)4 Base LiHal Li-Hal Exchange (n-BuLi, -78°C) Core->LiHal Fast Exchange Prod_SNAr 4-Amino/Alkoxy-5-methoxypyridazine SNAr->Prod_SNAr Prod_Suzuki 4-Aryl-5-methoxypyridazine Suzuki->Prod_Suzuki Prod_LiHal 4-Formyl/Acyl-5-methoxypyridazine LiHal->Prod_LiHal Electrophile (E+)

Caption: Divergent synthetic pathways. The C4-Br bond serves as the linchpin for SNAr, Cross-Coupling, and Lithiation chemistries.

Experimental Protocols

Protocol A: SNAr Displacement with Primary Amines

Validates the electrophilicity of the C4 position.

Reagents:

  • 4-Bromo-5-methoxypyridazine (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or DMSO

Procedure:

  • Setup: In a pressure vial, dissolve 4-bromo-5-methoxypyridazine (1 mmol) in n-butanol (3 mL).

  • Addition: Add DIPEA (2 mmol) followed by the amine (1.2 mmol).

  • Reaction: Seal the vial and heat to 110 °C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide (M+H: 189/191) and appearance of the product.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Dilute with EtOAc, wash with water and brine. Purify via flash column chromatography (SiO2, typically 0–10% MeOH in DCM).

Critical Note: If the amine is volatile, use a sealed tube. For non-nucleophilic amines, stronger bases (e.g., NaH in THF) or Buchwald conditions may be required.

Protocol B: Suzuki-Miyaura Cross-Coupling

Validates the utility of the scaffold for biaryl synthesis.

Reagents:

  • 4-Bromo-5-methoxypyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vessel with the bromide, boronic acid, and base. Add solvents and sparge with nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 90 °C for 2–6 hours. The reaction typically proceeds rapidly due to the activated nature of the pyridazinyl bromide.

  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization: SNAr Pathway

The regioselectivity of the SNAr reaction is dictated by the stability of the intermediate Meisenheimer complex.

Caption: Addition-Elimination mechanism. The intermediate is stabilized by the electron-deficient diazine ring.

Quantitative Data Summary

Reaction TypeReagent/ConditionsTypical YieldKey Selectivity Factor
SNAr Primary Amine, DIPEA, 110°C60–85%C4-Br displacement (preferred over C5-OMe)
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, 90°C75–95%Chemoselective for C-Br bond
Li-Hal Exchange n-BuLi, THF, -78°C>90% (conversion)Kinetic control (faster than deprotonation)
Demethylation BBr3 or HBr/AcOH80–90%Yields 4-bromo-5-hydroxypyridazine (tautomerizes to pyridazinone)

References

  • Reactivity of Halopyridazines

    • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine (and rel
    • Source: PMC / NIH
    • URL:[Link]

  • Suzuki Coupling of Pyridazines

    • Title: Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one (Analogous reactivity pattern).[1]

    • Source: ResearchGate[1][2][3][4]

    • URL:[Link]

  • General Nucleophilic Substitution

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Lithiation Strategies

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[5]

    • Source: Arkivoc[5][6]

    • URL:[Link]

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4-Bromo-5-methoxypyridazine: A Strategic Heterocyclic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-methoxypyridazine, a highly versatile heterocyclic building block. We will explore its synthesis, detailed chemical properties, and its significant role in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of the Pyridazine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the pyridazine core being of particular interest due to its unique electronic properties and ability to form key interactions with biological targets. The adjacent nitrogen atoms in the pyridazine ring create a distinct dipole moment and influence the molecule's hydrogen bonding capacity, often making it a privileged structure in drug design.

Within this class, 4-bromo-5-methoxypyridazine stands out as a building block of exceptional utility. The molecule is strategically functionalized: the bromine atom at the 4-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse substituents.[1][2] Concurrently, the electron-donating methoxy group at the 5-position modulates the electronic character of the ring, influencing its reactivity and providing an additional point for potential interaction or subsequent modification. This dual functionality allows for a modular and efficient approach to building complex molecular architectures.

Synthesis and Physicochemical Properties

An accessible and efficient synthesis is paramount for any building block. 4-Bromo-5-methoxypyridazine is typically prepared through established heterocyclic chemistry routes, often involving the functionalization of a pyridazinone precursor.

General Synthetic Approach

A common synthetic strategy involves the bromination of a suitable 2-methoxypyridine or pyridazinone derivative. For instance, regioselective bromination using reagents like N-bromosuccinimide (NBS) can be employed to install the bromine at the desired position.[2] The specific conditions, including solvent and temperature, are optimized to maximize yield and minimize side products.

Conceptual Synthesis Workflow

synthesis_workflow start Pyridazine Precursor (e.g., 5-methoxypyridazine) reaction Regioselective Bromination Reaction start->reaction reagents Brominating Agent (e.g., NBS) Solvent & Conditions reagents->reaction workup Reaction Quench & Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-Bromo-5-methoxypyridazine purification->product

Caption: Generalized workflow for the synthesis of 4-bromo-5-methoxypyridazine.

Physicochemical and Characterization Data

The physical and spectral properties of 4-bromo-5-methoxypyridazine are essential for its identification and use in synthesis.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[3]
Molecular Weight 189.01 g/mol [4]
Monoisotopic Mass 187.95853 Da[3]
Appearance Off-white to brown solid[5]
Storage Temperature 2-8°C[5]
SMILES COC1=CN=NC=C1Br[3]
InChIKey YVZBVUAWUPNLDP-UHFFFAOYSA-N[3]

Core Reactivity: A Hub for Cross-Coupling Reactions

The true power of 4-bromo-5-methoxypyridazine is realized in its application as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal site for oxidative addition by palladium catalysts, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used transformation with this building block. It enables the coupling of 4-bromo-5-methoxypyridazine with a vast array of aryl and heteroaryl boronic acids or esters.

  • Expert Insight: The choice of palladium catalyst, ligand, and base is critical for success. For electron-deficient heterocycles like pyridazine, ligands such as SPhos or XPhos often provide excellent results by promoting the challenging reductive elimination step. A typical catalyst loading for such reactions is in the range of 4-5 mol%.[6]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for installing amine functionalities, which are prevalent in bioactive molecules. 4-Bromo-5-methoxypyridazine can be coupled with primary and secondary amines, anilines, and other nitrogen nucleophiles.

  • Causality in Protocol: The reaction requires a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) to deprotonate the amine and facilitate the catalytic cycle. The exclusion of air and moisture is crucial as the palladium(0) active species is oxygen-sensitive.

Sonogashira Coupling: C-C (sp) Bond Formation

For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction, co-catalyzed by palladium and copper(I), couples the building block with terminal alkynes.

  • Self-Validating System: A successful Sonogashira protocol includes an amine base like triethylamine, which acts as both a base and a solvent. The progress can be easily monitored by the disappearance of the starting materials via TLC or LC-MS. The reaction is a powerful tool for creating rigid linkers or for accessing further transformations of the alkyne group.

Key Cross-Coupling Transformations

transformations cluster_reactions Palladium-Catalyzed Cross-Coupling start 4-Bromo-5-methoxypyridazine suzuki suzuki start->suzuki buchwald buchwald start->buchwald sonogashira sonogashira start->sonogashira product_aryl 4-Aryl-5-methoxypyridazine suzuki->product_aryl product_amino 4-Amino-5-methoxypyridazine buchwald->product_amino product_alkynyl 4-Alkynyl-5-methoxypyridazine sonogashira->product_alkynyl

Caption: Primary synthetic routes utilizing 4-bromo-5-methoxypyridazine.

Applications in Medicinal Chemistry and Drug Discovery

The derivatives synthesized from 4-bromo-5-methoxypyridazine are of significant interest in pharmaceutical research. The ability to rapidly generate diverse libraries of compounds by varying the coupling partner makes this building block ideal for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: The pyridazine scaffold can mimic the purine core of ATP, making it a suitable hinge-binding motif for many protein kinases. The substituent introduced at the 4-position can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

  • Antitumor Agents: Certain bromo- and methoxy-substituted aromatic compounds have shown potent cytotoxic effects against cancer cell lines. For example, studies on related structures have demonstrated that such compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Other CNS and Metabolic Targets: The polarity and hydrogen bonding capabilities of the pyridazine core make it a versatile scaffold for targeting a wide range of receptors and enzymes within the central nervous system and for metabolic disorders.

Conclusion

4-Bromo-5-methoxypyridazine is a powerful and strategic building block for modern organic synthesis. Its pre-installed handles for orthogonal functionalization—the reactive bromine for cross-coupling and the modulating methoxy group—provide chemists with a robust platform for the efficient synthesis of complex and diverse molecular libraries. Its proven utility in accessing core structures relevant to medicinal chemistry ensures its continued importance in the fields of drug discovery and materials science.

References

  • Chemsrc. 4-bromo-5-methylpyridazine | CAS#:1368375-27-2. Available at: [Link]

  • Rlavie. CAS 1211184-80-3|4-Bromo-5-Methoxypyrimidine. Available at: [Link]

  • Chemsrc. Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3. Available at: [Link]

  • PubChem. 4-bromo-5-methoxypyridazine. Available at: [Link]

  • National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]

  • PubChem. 5-Bromo-4-methoxypyrimidine. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Medium. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available at: [Link]

  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive. Available at: [Link]

Sources

Discovery and history of substituted pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridazines

Introduction: The Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), represents a unique and compelling scaffold in the fields of medicinal and agricultural chemistry.[1][2][3][4] Its structure is characterized by an electron-deficient π-system, a consequence of the electronegativity of the nitrogen atoms, and a significant dipole moment.[1][5] These physicochemical properties distinguish pyridazine from its isomers, pyrimidine and pyrazine, and are pivotal to its role in molecular recognition and drug design.[6] While not commonly found in nature, the synthetic versatility and diverse biological activities of substituted pyridazines have cemented their importance, transforming them from a chemical curiosity into a privileged structure for modern research.[2][5][6]

Part 1: Foundational Discoveries and Early Synthesis

The story of pyridazine begins in the late 19th century, a period of foundational exploration in heterocyclic chemistry. The term "pyridazine" was first introduced into the chemical lexicon by Knorr in 1885.[5] However, the first synthesis of a substituted pyridazine was achieved a year later, in 1886, by the eminent chemist Emil Fischer.[1][2][5] In a landmark investigation related to his work on indole synthesis, Fischer demonstrated that the condensation of phenylhydrazine with levulinic acid yielded a pyridazine derivative.[2] This reaction established the fundamental principle of constructing the pyridazine ring by cyclizing a four-carbon backbone with a hydrazine source.

The unsubstituted parent pyridazine heterocycle remained elusive for nearly another decade. It was first successfully synthesized by Tauber in 1895.[1][5] An alternative early route involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation to yield the parent ring.[2]

Despite these early syntheses, pyridazine chemistry saw limited advancement for over 70 years.[5] This period of relative dormancy can be attributed to the fact that no pyridazine-containing compounds had been isolated from natural sources, leading to the perception that the scaffold lacked biological relevance.[1][5]

Part 2: A Renaissance - Natural Products and the Dawn of Bioactivity

The turning point that catalyzed the modern era of pyridazine research occurred in 1971.[5] For the first time, a naturally occurring pyridazine derivative—a hexahydropyridazine amino acid—was discovered, produced by the bacterium Streptomyces jamaicensis.[5] This was swiftly followed by the isolation of pyridazomycin in 1988, an antifungal antibiotic produced by Streptomyces violaceoniger, which featured a fully aromatic pyridazine core.[3][5]

These discoveries were profound, providing the first concrete evidence that the pyridazine scaffold was not merely a synthetic construct but a biologically relevant pharmacophore. This realization ignited a surge of interest within the scientific community, particularly in the pharmaceutical and agrochemical sectors, and spurred the development of novel and efficient synthetic methodologies to explore the chemical space around this versatile ring system.

Part 3: The Evolution of Synthetic Strategies

The synthetic toolbox for creating substituted pyridazines has evolved from classical condensation reactions to sophisticated, modern catalytic and cycloaddition methods.

The Classical Cornerstone: Condensation with Hydrazines

The most common and enduring method for forming the pyridazine ring is the direct, one-step cyclization of a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketoacid or γ-ketoester) with hydrazine or a substituted hydrazine.[1][2] This approach is mechanistically straightforward and highly reliable, forming the bedrock of pyridazine synthesis.

The causality behind this method's success lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (or aromatization) to yield the stable aromatic pyridazine ring.

Caption: The IEDDA pathway for pyridazine synthesis.

  • Metal-Catalyzed Cyclizations: Transition metal catalysis has enabled novel routes to pyridazines. For instance, copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding aromatic pyridazines. [7]* Functionalization of the Pyridazine Core: Due to the electron-deficient nature of the ring, nucleophilic aromatic substitution (SNAr) is a prominent reaction for modifying pre-formed pyridazine systems, especially those bearing good leaving groups like halides. [3]Furthermore, the development of methods to generate pyridazinyl Grignard reagents from halopyridazines has enabled C-C bond formation, allowing for the introduction of a wide range of alkyl and aryl substituents. [3]

Part 4: Applications in Drug Discovery and Agrochemicals

The unique properties of the pyridazine ring—its ability to act as a bioisostere for phenyl or other heterocyclic rings, its capacity for hydrogen bonding, and its contribution to aqueous solubility—have made it a valuable component in drug and agrochemical design. [6][8] Substituted pyridazines exhibit a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and cardiotonic effects. [1][4][9]In agriculture, pyridazine-containing compounds are effective herbicides, often acting by inhibiting photosynthesis. [2][5] Table 1: Selected Biologically Active Substituted Pyridazines

Compound NameClassApplication/Significance
Minaprine DrugAntidepressant and nootropic agent.
Cefozopran DrugA fourth-generation cephalosporin antibiotic. [2]
Levosimendan DrugA calcium sensitizer used to treat congestive heart failure. [8]
Deucravacitinib DrugA novel deuterated drug for treating plaque psoriasis, approved in 2023. [10]
Pirodavir Drug CandidateInvestigated as a human rhinovirus (HRV) capsid inhibitor. [6]
Pyridate AgrochemicalA selective post-emergence herbicide. [2]
Credazine AgrochemicalHerbicide used for weed control in various crops. [2]

The case of the HRV capsid inhibitors provides a clear example of the pyridazine ring's role in molecular recognition. X-ray crystallography of the inhibitor R-61837 bound to the viral capsid revealed that a pyridazine nitrogen atom engages in a crucial hydrogen-bonding interaction with a water molecule, which in turn interacts with key amino acid residues in the binding pocket. [6]Additionally, the pyridazine ring participated in π-stacking interactions with a tyrosine residue, further stabilizing the drug-target complex. [6]

Part 5: Experimental Protocols

The following protocols represent self-validating systems for the synthesis of substituted pyridazines, illustrating both classical and modern approaches.

Protocol: Classical Synthesis of a Dihydropyridazinone

This protocol details the synthesis of a 4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid, a foundational reaction in pyridazine chemistry. [1] Objective: To synthesize 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Materials:

  • 4-(4-chlorophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Absolute Ethanol (EtOH)

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4-(4-chlorophenyl)-4-oxobutanoic acid in absolute ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Once the reaction is complete, cool the solution to room temperature, then further cool in an ice bath to promote crystallization.

  • Purification: Isolate the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend γ-ketoacid in Ethanol prep2 Add excess Hydrazine Hydrate prep1->prep2 react1 Heat to Reflux prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool to Crystallize react2->workup1 workup2 Isolate by Filtration workup1->workup2 workup3 Wash with Cold EtOH workup2->workup3 workup4 Dry under Vacuum workup3->workup4

Caption: Experimental workflow for classical pyridazinone synthesis.

Protocol: Synthesis of a Substituted Pyridazine via IEDDA

This protocol outlines a general procedure for the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynyl sulfides, a modern and regioselective method. [11] Objective: To synthesize a 3,4-disubstituted pyridazine.

Materials:

  • A 3-substituted-1,2,4,5-tetrazine

  • An alkynyl sulfide

  • Toluene or p-xylene (solvent)

  • Schlenk tube or sealed reaction vessel

  • Standard purification apparatus (silica gel column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted-1,2,4,5-tetrazine and the chosen solvent (e.g., toluene).

  • Reagent Addition: Add the alkynyl sulfide to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the required temperature (e.g., 110 °C in toluene or 150 °C in p-xylene). [11]The evolution of N₂ gas will be observed.

  • Monitoring: Monitor the reaction for the disappearance of the characteristic color of the tetrazine.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired substituted pyridazine product.

Conclusion

The history of the substituted pyridazine is a compelling narrative of chemical discovery, from its initial synthesis as a laboratory curiosity to its validation as a biologically significant scaffold. The journey from Fischer's foundational condensation reaction to modern, highly regioselective cycloadditions reflects the broader evolution of organic synthesis. For researchers, scientists, and drug development professionals, the pyridazine core continues to offer a rich platform for innovation. Its unique electronic properties and synthetic tractability ensure that it will remain a molecule of interest, promising the development of novel therapeutics and advanced materials for years to come.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1124.
  • Wikipedia. Pyridazine.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • CHEMISTRY-WORLD. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube.
  • Asif, M. Biological activities of pyridazinones.
  • Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Tre
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
  • De Winter, W., et al. (2022).
  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Wikipedia. Hydrazine.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 127-236.
  • PharmaBlock. Pyridazines in Drug Discovery.
  • Kodama, T., et al. (2020). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
  • Kumar, D. & Santoshi, H.
  • Sharma, P., et al. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 2(1), 24-35.

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Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Bromo-5-methoxypyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its electron-deficient nature, arising from the two adjacent nitrogen atoms, makes it an attractive target for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr). 4-Bromo-5-methoxypyridazine is a versatile building block, poised for strategic functionalization to generate libraries of novel compounds for drug discovery programs. The bromine atom at the 4-position serves as an excellent leaving group, while the methoxy group at the 5-position modulates the electronic properties of the ring, influencing reactivity and regioselectivity. This guide provides a comprehensive overview of the nucleophilic substitution reactions of 4-Bromo-5-methoxypyridazine, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Understanding the Reactivity of 4-Bromo-5-methoxypyridazine in SNAr Reactions

The reactivity of 4-Bromo-5-methoxypyridazine in SNAr reactions is governed by the inherent electronic properties of the pyridazine ring. The two nitrogen atoms act as strong electron-withdrawing groups, rendering the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, with significant contributions from the electronegative nitrogen atoms. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the pyridazine ring is restored.

The methoxy group at the 5-position is a mild electron-donating group through resonance, which might be perceived as counterintuitive for a reaction that is favored by electron-withdrawing groups. However, its effect is subordinate to the powerful electron-withdrawing influence of the two ring nitrogens. The primary role of the methoxy group is often steric and in directing the regioselectivity of potential subsequent reactions. The position of the incoming nucleophile is almost exclusively at the C4 position due to the lability of the C-Br bond.

Caption: General Mechanism of SNAr on 4-Bromo-5-methoxypyridazine.

Protocols for Nucleophilic Substitution Reactions

The following protocols are provided as general guidelines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

Amination Reactions: Synthesis of 4-Amino-5-methoxypyridazine Derivatives

The introduction of amine functionalities is a cornerstone of medicinal chemistry, as the resulting amino-heterocycles often exhibit potent biological activities.

Protocol 1.1: General Procedure for Amination with Primary and Secondary Amines

This protocol is based on established procedures for the amination of halopyridazines.

  • Materials:

    • 4-Bromo-5-methoxypyridazine (1.0 eq)

    • Amine (primary or secondary, 1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq)

    • Solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel, add 4-Bromo-5-methoxypyridazine, the amine, and the base.

    • Add the solvent under an inert atmosphere.

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insights:

    • The choice of base is crucial. For less nucleophilic amines, a stronger base like Cs₂CO₃ may be required.

    • For volatile amines, the reaction should be performed in a sealed tube or under reflux with a condenser.

    • Microwave irradiation can significantly reduce reaction times.[1]

Nucleophile (Amine)ProductTypical ConditionsNotes
Morpholine4-morpholino-5-methoxypyridazineK₂CO₃, DMF, 100 °C, 12 hGenerally high yielding.
Piperidine5-methoxy-4-(piperidin-1-yl)pyridazineEt₃N, Dioxane, 110 °C, 16 hReaction can be monitored by the disappearance of the starting material on TLC.
AnilineN-phenyl-5-methoxypyridazin-4-amineCs₂CO₃, DMSO, 120 °C, 24 hAromatic amines are less nucleophilic and may require higher temperatures and stronger bases.
Thiolation Reactions: Synthesis of 4-(Alkyl/Arylthio)-5-methoxypyridazine Derivatives

Thioether-containing heterocycles are important motifs in various pharmaceuticals and agrochemicals.

Protocol 2.1: General Procedure for Thiolation with Thiols

This protocol is adapted from general procedures for the SNAr of halo-heterocycles with thiols.

  • Materials:

    • 4-Bromo-5-methoxypyridazine (1.0 eq)

    • Thiol (alkyl or aryl, 1.1 eq)

    • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.2 eq)

    • Solvent (e.g., DMF, THF, or acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a suspension of the base in the solvent, add the thiol dropwise at 0 °C under an inert atmosphere.

    • Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

    • Add a solution of 4-Bromo-5-methoxypyridazine in the same solvent to the thiolate solution.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Expert Insights:

    • Sodium hydride is a strong base and should be handled with care. For less sensitive substrates, K₂CO₃ or Cs₂CO₃ can be used.

    • The pre-formation of the thiolate is crucial for efficient reaction, especially with less reactive thiols.

    • Thiols are prone to oxidation, so maintaining an inert atmosphere throughout the reaction is important.

Nucleophile (Thiol)ProductTypical ConditionsNotes
Ethanethiol4-(ethylthio)-5-methoxypyridazineNaH, THF, 60 °C, 6 hEthanethiol is volatile and should be handled in a fume hood.
Thiophenol5-methoxy-4-(phenylthio)pyridazineK₂CO₃, DMF, 80 °C, 8 hAryl thiols are generally less nucleophilic than alkyl thiols.
O-Arylation Reactions: Synthesis of 4-Aryloxy-5-methoxypyridazine Derivatives

The formation of diaryl ethers via nucleophilic substitution is a valuable transformation in organic synthesis.

Protocol 3.1: General Procedure for O-Arylation with Phenols

This protocol is based on Ullmann-type and copper-catalyzed O-arylation reactions.

  • Materials:

    • 4-Bromo-5-methoxypyridazine (1.0 eq)

    • Phenol (1.2 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 eq)

    • Copper catalyst (e.g., CuI, 10 mol%) (Optional, but recommended)

    • Ligand (e.g., L-proline, DMEDA, 20 mol%) (Optional)

    • Solvent (e.g., DMF, DMSO, or toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add 4-Bromo-5-methoxypyridazine, the phenol, base, copper catalyst, and ligand (if used).

    • Add the solvent under an inert atmosphere.

    • Heat the reaction mixture to 110-150 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove inorganic salts.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate and partition the residue between water and an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

  • Expert Insights:

    • Copper catalysis can significantly improve the yield and reduce the reaction temperature for O-arylation.

    • The choice of ligand can have a profound impact on the reaction efficiency.

    • Careful degassing of the solvent is recommended to prevent oxidation of the copper catalyst.

Characterization of Products

The synthesized compounds should be thoroughly characterized using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridazine ring protons and the protons of the newly introduced substituent. The chemical shifts of the pyridazine protons will be influenced by the nature of the substituent at the 4-position.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and the chemical shifts will be indicative of their electronic environment.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The fragmentation pattern can provide additional structural information.[2]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the presence of key functional groups in the product, such as N-H stretches for aminated products or C-S stretches for thiolated products.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInsufficient temperatureIncrease the reaction temperature in increments of 10-20 °C.
Poorly nucleophilic reagentUse a stronger base to generate a more potent nucleophile in situ. Consider using a catalyst if applicable (e.g., CuI for O-arylation).
Deactivated substrateEnsure the starting 4-Bromo-5-methoxypyridazine is pure.
Formation of side productsCompeting reactionsOptimize the reaction conditions (lower temperature, different solvent or base) to favor the desired reaction pathway.
Decomposition of starting material or productReduce the reaction temperature and/or time. Ensure an inert atmosphere is maintained.
Difficult purificationSimilar polarity of product and starting materialOptimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider alternative purification methods like preparative TLC or HPLC.

Conclusion

4-Bromo-5-methoxypyridazine is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives. The protocols and insights provided in this guide are intended to facilitate the exploration of its reactivity in nucleophilic aromatic substitution reactions. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can effectively utilize this scaffold to generate novel molecules with potential applications in drug discovery and materials science.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]

  • Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298. [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). Chemistry of Heterocyclic Compounds, 52(6), 359–379. [Link]

  • Heinisch, G., & Matuszczak, B. (1998). Pyridazines, Part 65: Regioselectivity in Nucleophilic Substitution Reactions of 3,4,6-Trichloropyridazine. Monatshefte für Chemie / Chemical Monthly, 129(10), 1095–1103. [Link]

  • Lamberth, C. (2017). Pyridazine chemistry in crop protection. Journal of Heterocyclic Chemistry, 54(5), 2974-2984. [Link]

  • Matysiak, J., Niewiadomy, A., & Rzeski, W. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-482. [Link]

  • Stanovnik, B., & Tišler, M. (1984). Some recent advances in the chemistry of pyridazines. Journal of Heterocyclic Chemistry, 21(5), 1221-1232. [Link]

  • Vaskevich, A. I., et al. (2021). Safe Synthesis of 4,7-Dibromo[3][4][5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. The Journal of Organic Chemistry, 86(17), 11877–11886. [Link]

  • Wermuth, C. G. (2011). Are pyridazines privileged structures?. MedChemComm, 2(10), 935-941. [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

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Application Notes and Protocols: 4-Bromo-5-methoxypyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it a valuable component in the design of bioactive molecules. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, and can profoundly influence its interaction with biological targets. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1]

This application note focuses on the utility of a specific, functionalized pyridazine, 4-Bromo-5-methoxypyridazine , as a versatile building block in drug discovery. The presence of a methoxy group and a bromine atom on adjacent positions of the pyridazine ring offers a unique combination of steric and electronic features, along with two distinct points for chemical modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties of 4-Bromo-5-methoxypyridazine

A clear understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem CID: 84075881[2]
Molecular Weight 189.01 g/mol PubChem CID: 84075881[2]
Appearance Brown solidRlavie[3]
Storage 2-8°CRlavie[3]
SMILES COC1=CN=NC=C1BrPubChem CID: 84075881[2]
InChIKey YVZBVUAWUPNLDP-UHFFFAOYSA-NPubChem CID: 84075881[2]

Synthetic Pathways to 4-Bromo-5-methoxypyridazine

The efficient synthesis of 4-Bromo-5-methoxypyridazine is a prerequisite for its widespread use in medicinal chemistry. While a direct, one-step synthesis is not prominently reported, a plausible route involves the selective functionalization of a di-substituted pyridazine precursor. A potential precursor is 4,5-dibromopyridazine. A one-pot synthesis of 4,5-dibromo-3,6-diarylpyridazines has been reported, starting from 1,4-diarylbuta-1,3-diynes.[4] This suggests that the core 4,5-dibromopyridazine scaffold can be accessed, from which selective methoxylation could be achieved.

A general strategy for the synthesis of a bromo-methoxypyridine analog, 3-bromo-5-methoxypyridine, involves the nucleophilic substitution of a dibromo-precursor with sodium methoxide.[2] Adapting this to the pyridazine system is a logical approach.

Hypothetical Synthetic Workflow:

Synthesis Start 1,4-Diarylbuta-1,3-diyne Step1 Bromination & Cyclization (NBS, Hydrazine) Start->Step1 Intermediate1 4,5-Dibromo-3,6-diarylpyridazine Step1->Intermediate1 Step2 Selective Monomethoxylation (NaOMe, controlled conditions) Intermediate1->Step2 Product 4-Bromo-5-methoxy-3,6-diarylpyridazine Step2->Product Suzuki_Coupling cluster_reactants Reactants cluster_products Product Reactant1 4-Bromo-5-methoxypyridazine Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Catalyst Product 4-Aryl-5-methoxypyridazine Catalyst->Product

Caption: General scheme for the Suzuki-Miyaura coupling of 4-Bromo-5-methoxypyridazine.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel, combine 4-Bromo-5-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium can influence the reaction efficiency.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. [5]* Solvent System: The solvent system needs to solubilize both the organic and inorganic reagents. The presence of water is often beneficial for the Suzuki coupling.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Reactant1 4-Bromo-5-methoxypyridazine Catalyst Pd Catalyst Ligand Base Reactant1->Catalyst Reactant2 Amine (R-NH₂) Reactant2->Catalyst Product 4-Amino-5-methoxypyridazine Catalyst->Product

Caption: General scheme for the Buchwald-Hartwig amination of 4-Bromo-5-methoxypyridazine.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine 4-Bromo-5-methoxypyridazine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active palladium-amido complex.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridazines. [6] Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product Reactant1 4-Bromo-5-methoxypyridazine Catalyst Pd Catalyst Cu(I) Cocatalyst Base Reactant1->Catalyst Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Catalyst Product 4-Alkynyl-5-methoxypyridazine Catalyst->Product

Caption: General scheme for the Sonogashira coupling of 4-Bromo-5-methoxypyridazine.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a solution of 4-Bromo-5-methoxypyridazine (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.

  • Work-up: Filter the reaction mixture to remove any solids, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Cocatalyst: The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base is typically used both as a solvent and to neutralize the hydrogen halide formed during the reaction.

Conclusion and Future Perspectives

4-Bromo-5-methoxypyridazine is a highly valuable and versatile building block for medicinal chemistry. Its strategic substitution pattern provides a platform for the synthesis of a wide array of complex molecules, particularly kinase inhibitors. The protocols outlined in this application note for key cross-coupling reactions provide a solid foundation for researchers to utilize this reagent in their drug discovery programs. Future work in this area could involve the development of more direct and efficient syntheses of 4-Bromo-5-methoxypyridazine and the exploration of its application in the synthesis of inhibitors for other important drug targets. The continued exploration of the chemical space accessible from this and related pyridazine building blocks will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved February 2, 2026, from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Retrieved February 2, 2026, from [Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Taylor & Francis Online. Retrieved February 2, 2026, from [Link]

  • 4-bromo-5-methoxypyridazine (C5H5BrN2O). PubChem. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. ResearchGate. Retrieved February 2, 2026, from [Link]

  • CAS 1211184-80-3|4-Bromo-5-Methoxypyrimidine. Rlavie. Retrieved February 2, 2026, from [Link]

  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. NISCair Online Periodicals Repository. Retrieved February 2, 2026, from [Link]

  • 5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. Retrieved February 2, 2026, from [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. PubMed. Retrieved February 2, 2026, from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. Wikipedia. Retrieved February 2, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-Bromo-5-methoxypyridazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower your experimental success.

The pyridazine core, characterized by its electron-deficient nature due to the two adjacent nitrogen atoms, presents a unique set of challenges in its functionalization.[1][2] This guide will dissect potential synthetic pathways to 4-Bromo-5-methoxypyridazine, anticipate common experimental hurdles, and offer robust solutions.

Part 1: Troubleshooting Guide - Navigating Synthesis Challenges

This section addresses specific problems you might encounter during the synthesis of 4-Bromo-5-methoxypyridazine, providing explanations for the underlying chemistry and actionable troubleshooting steps.

Scenario 1: Low Yield in Direct Bromination of a Methoxy-Pyridazine Precursor

Question: I am attempting a direct bromination of a 5-methoxypyridazine precursor to obtain 4-Bromo-5-methoxypyridazine, but I am consistently observing low yields and a mixture of products. What is happening and how can I improve this?

Answer:

This is a common challenge stemming from the inherent reactivity of the pyridazine ring. The diazine structure is highly electron-deficient, making it generally resistant to electrophilic substitution reactions like bromination.[1][3] The methoxy group at the 5-position is an activating group, but its influence may not be sufficient to overcome the ring's deactivation.

Potential Causes and Solutions:

  • Insufficient Ring Activation: The electron-withdrawing effect of the two nitrogen atoms deactivates the ring towards electrophiles.

    • Solution: Consider converting the pyridazine to its N-oxide derivative. The N-oxide group is strongly activating and can direct electrophilic substitution to the desired position.[4] Subsequent deoxygenation would yield the target compound.

  • Harsh Reaction Conditions: Forcing the reaction with high temperatures or strong Lewis acids can lead to decomposition or the formation of multiple brominated isomers.

    • Solution: Employ milder brominating agents. Instead of elemental bromine, consider using N-Bromosuccinimide (NBS) in a suitable solvent. The reaction can be catalyzed by a Lewis base to enhance the electrophilicity of the bromine.[5]

  • Poor Regioselectivity: Even with the directing effect of the methoxy group, bromination might occur at other positions on the ring.

    • Solution: If direct bromination proves unselective, an alternative strategy involving a directed metalation followed by quenching with a bromine source could be explored. This approach offers greater regiochemical control.

Scenario 2: Difficulties with Nucleophilic Substitution of a Dihalo-pyridazine

Question: I am trying to synthesize 4-Bromo-5-methoxypyridazine by reacting a 4,5-dihalopyridazine (e.g., 4,5-dichloropyridazine or 4,5-dibromopyridazine) with sodium methoxide. The reaction is sluggish, and I am getting a mixture of mono- and di-substituted products. How can I optimize this?

Answer:

Nucleophilic aromatic substitution (SNAr) is a viable route for functionalizing halopyridazines. The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles.[1][6] However, controlling the selectivity in a dihalo-system can be tricky.

Potential Causes and Solutions:

Problem Underlying Cause Troubleshooting Strategy
Sluggish Reaction The halogen at the 4-position might not be sufficiently activated for nucleophilic displacement.Increase the reaction temperature cautiously. Alternatively, consider using a copper catalyst, which has been shown to facilitate methoxylation of aryl bromides under milder conditions.[7]
Formation of Di-substituted Product Once one halogen is replaced by the methoxy group, the ring's electron density changes, which can influence the reactivity of the remaining halogen. If the conditions are too forcing, a second substitution can occur.Use a stoichiometric amount of sodium methoxide. Carefully control the reaction time and temperature, monitoring the progress by TLC or GC-MS. Adding the methoxide solution slowly at a lower temperature can improve selectivity.
Formation of Isomeric Products If starting with a mixed dihalopyridazine (e.g., 4-bromo-5-chloropyridazine), the methoxide may preferentially attack one halogen over the other, but selectivity may not be absolute.The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. If possible, start with a precursor where the desired leaving group is more reactive.

Experimental Workflow: Copper-Catalyzed Methoxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4,5-Dibromopyridazine reagents Add: - Sodium Methoxide (1.0 eq) - CuBr (catalyst) - Ligand (e.g., BHMPO) - Solvent (e.g., NMP) start->reagents heat Heat to 80°C reagents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end Product: 4-Bromo-5-methoxypyridazine purify->end

Caption: Workflow for copper-catalyzed methoxylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to 4-Bromo-5-methoxypyridazine?

A1: Based on the chemistry of pyridazines and related heterocycles, two primary retrosynthetic pathways can be considered:

  • Route A: Functionalization of a Pre-formed Pyridazine Ring:

    • Direct Bromination: Start with 5-methoxypyridazine and introduce the bromine at the 4-position via electrophilic bromination. This is challenging due to the deactivated ring.

    • Nucleophilic Substitution: Begin with a 4,5-dihalopyridazine and selectively replace one halogen with a methoxy group.

  • Route B: Ring Formation from Acyclic Precursors:

    • Condensation Reaction: React a suitably substituted 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring. The bromo and methoxy functionalities would need to be present on the acyclic precursor.

Visualizing Synthetic Strategies

G cluster_A Route A: Pyridazine Functionalization cluster_B Route B: Ring Formation target 4-Bromo-5-methoxypyridazine A1 5-Methoxypyridazine A1->target Electrophilic Bromination A2 4,5-Dihalopyridazine A2->target Nucleophilic Methoxylation B1 Substituted 1,4-Dicarbonyl B1->target hydrazine Hydrazine hydrazine->target

Caption: Retrosynthetic analysis of 4-Bromo-5-methoxypyridazine.

Q2: Could a Sandmeyer reaction be a viable approach?

A2: Yes, a Sandmeyer reaction is a plausible, though multi-step, alternative.[8][9] This strategy would involve the following general sequence:

  • Synthesis of a Precursor: Synthesize 4-amino-5-methoxypyridazine.

  • Diazotization: Convert the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Bromination: Introduce the bromo group by treating the diazonium salt with a copper(I) bromide solution.

Challenges with the Sandmeyer Route:

  • Precursor Synthesis: The synthesis of 4-amino-5-methoxypyridazine might itself be challenging.

  • Diazonium Salt Instability: Diazonium salts of electron-deficient heterocycles can be unstable, even at low temperatures. Careful control of the reaction conditions is crucial.

  • Side Reactions: Undesired side reactions, such as hydro-de-diazotization (replacement of the diazonium group with hydrogen), can lower the yield.

Q3: How can I purify the final product, 4-Bromo-5-methoxypyridazine?

A3: Purification will likely involve standard techniques, with the specific method depending on the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from starting materials, isomers, and other byproducts. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is a good starting point.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be an option, provided it is thermally stable.

Q4: What analytical techniques are essential for characterizing 4-Bromo-5-methoxypyridazine?

A4: A combination of spectroscopic methods is necessary to confirm the structure and purity of the final compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the pyridazine ring protons and the methoxy group protons, with coupling patterns that can confirm the substitution pattern. The ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as C-O stretching for the methoxy group and C-Br stretching.

  • Elemental Analysis: This provides the percentage composition of C, H, N, and Br, which can be compared to the calculated values for the desired molecular formula.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • ResearchGate. (n.d.). Facile synthesis of 4,5-disubstituted-3(2H)-pyridazinones | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Synthesis of New pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one Analogs as DYRK1A Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[4,5-d]pyridazines. I. Synthesis of 4,7-Disubstituted Derivatives1. Retrieved from [Link]

  • ChemRxiv. (2023). Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Studies on Syntheses and Reactions of Methoxypyridazines. Part 2. Methoxylation of 3,4,6‐Trichloropyridazine. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Synthesis of Polyoxygenated 4,5-Diarylpyridazines with Antiproliferative and Antitubulin Activity via Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5- Tetrazine#. Retrieved from [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Bromination of 3-amino- and 3-dimethylamino-pyridine. Retrieved from [Link]

  • Sciforum. (2000). Ring Closure Reactions of 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)- pyridazinones: Synthesis of Novel Pyridazino-Fused Ring Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Electrophilic Substitution In Azines. Retrieved from [Link]

  • ChemistryViews. (2021). Methoxylation of Aryl Bromides. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Retrieved from [Link]

  • YouTube. (2017). Electrophilic substitution reactions - pyridine. Retrieved from [Link]

  • ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Cross-Coupling Landscape: A Comparative Guide to 4-Bromo-5-methoxypyridazine and 4-Chloro-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern synthetic chemistry, the choice of starting materials is a critical determinant of efficiency, yield, and overall strategic success. For the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, halogenated heterocycles serve as indispensable building blocks. Among these, pyridazines are a prominent scaffold. This guide offers an in-depth, objective comparison of two key pyridazine intermediates, 4-Bromo-5-methoxypyridazine and 4-Chloro-5-methoxypyridazine , in the context of palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of their reactivity and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: Unpacking the Reactivity of the Carbon-Halogen Bond

The cornerstone of palladium-catalyzed cross-coupling reactions lies in the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. This is often the rate-determining step of the catalytic cycle, and its facility is intrinsically linked to the nature of the halogen substituent. The established order of reactivity for aryl halides is a direct reflection of the C-X bond dissociation energies (BDE): I > Br > Cl > F.

The C-Br bond is inherently weaker than the C-Cl bond, necessitating a lower activation energy for the palladium catalyst to insert itself and initiate the catalytic cycle. Consequently, 4-Bromo-5-methoxypyridazine is anticipated to be the more reactive coupling partner compared to 4-Chloro-5-methoxypyridazine . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope.

While aryl bromides are generally more reactive, significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have expanded the utility of the more cost-effective aryl chlorides. Nevertheless, for novel or particularly challenging couplings, the bromo-substituted analogue often represents a more reliable starting point.

Comparative Analysis of Reaction Conditions in Palladium-Catalyzed Cross-Coupling

The theoretical reactivity difference between the bromo and chloro substituents manifests in the practical conditions required to achieve successful cross-coupling. The following table summarizes typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon data for structurally related heteroaromatic systems to provide a comparative overview.

ReactionParameter4-Bromo-5-methoxypyridazine (Typical Conditions)4-Chloro-5-methoxypyridazine (Anticipated Conditions)Rationale for Differences
Suzuki-Miyaura Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃Chloro-substrates often require more active and specialized catalysts.
Ligand PPh₃, dppfBulky, electron-rich phosphines (e.g., SPhos, XPhos)Enhanced ligand electron donation is needed to facilitate oxidative addition to the stronger C-Cl bond.
Base K₂CO₃, K₃PO₄Cs₂CO₃, t-BuONaStronger bases are often employed to promote the transmetalation step with less reactive substrates.
Temperature 80-100 °C100-120 °C or higherHigher temperatures are generally required to overcome the higher activation energy of C-Cl bond cleavage.
Buchwald-Hartwig Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Similar pre-catalysts are often used, with the ligand playing a more critical role.
Ligand BINAP, XantphosBrettPhos, RuPhosHighly active, sterically hindered ligands are crucial for the coupling of less reactive aryl chlorides.
Base Cs₂CO₃, K₃PO₄LiHMDS, t-BuONaStronger, non-nucleophilic bases are often necessary.
Temperature 90-110 °C110-130 °CIncreased thermal energy is needed to drive the reaction to completion.
Sonogashira Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ with a more active ligandStandard catalysts may suffice for the bromo-substrate.
Co-catalyst CuICuIThe copper co-catalyst is a standard component of this reaction.
Base Et₃N, i-Pr₂NHEt₃N, Cs₂CO₃A stronger base may be beneficial for the chloro-analogue.
Temperature Room Temp. to 60 °C60-100 °CMilder conditions are typically sufficient for the more reactive bromo-derivative.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling serves as a representative example to illustrate the fundamental steps of palladium-catalyzed cross-coupling reactions. The catalytic cycle involves the sequential steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization RedElim->Pd0 Product (Ar-Ar') ArX 4-Halo-5-methoxypyridazine (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical difference in reactivity between 4-bromo- and 4-chloro-5-methoxypyridazine lies in the initial oxidative addition step. The weaker C-Br bond allows for a faster and more facile insertion of the Pd(0) catalyst compared to the stronger C-Cl bond.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki-Miyaura coupling of a bromopyridazine and a chloropyridazine derivative, respectively. These are intended as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-5-methoxypyridazine (Representative)

This protocol is adapted from procedures for the coupling of similar brominated heterocycles.

Protocol_1 start Start reagents To a reaction vessel, add: - 4-Bromo-5-methoxypyridazine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - K₂CO₃ (2.0 equiv) start->reagents solvent Add a degassed mixture of 1,4-dioxane and water (4:1) reagents->solvent reaction Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 4-8 hours solvent->reaction workup Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄ reaction->workup purification Concentrate in vacuo and purify by flash column chromatography workup->purification end End (Isolated Product) purification->end

Caption: Experimental workflow for Suzuki-Miyaura coupling of 4-Bromo-5-methoxypyridazine.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-5-methoxypyridazine (Anticipated)

This protocol incorporates more forcing conditions and a more active catalyst system, as would be expected for a less reactive chloro-substrate.

Protocol_2 start Start reagents To a reaction vessel, add: - 4-Chloro-5-methoxypyridazine (1.0 equiv) - Arylboronic acid (1.5 equiv) - Pd₂(dba)₃ (0.05 equiv) - SPhos (0.1 equiv) - K₃PO₄ (3.0 equiv) start->reagents solvent Add degassed toluene reagents->solvent reaction Heat the mixture to 110 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours solvent->reaction workup Cool to room temperature, filter through celite, concentrate, and partition between ethyl acetate and water reaction->workup purification Separate layers, dry organic phase, concentrate, and purify by flash column chromatography workup->purification end End (Isolated Product) purification->end

Caption: Anticipated experimental workflow for Suzuki-Miyaura coupling of 4-Chloro-5-methoxypyridazine.

Strategic Considerations for Substrate Selection

The choice between 4-bromo- and 4-chloro-5-methoxypyridazine is a strategic one that balances reactivity, cost, and the specific demands of the synthetic route.

Decision_Tree start Substrate Selection reactivity High Reactivity & Milder Conditions Needed? start->reactivity cost Cost & Atom Economy Primary Concern? reactivity->cost No bromo Choose 4-Bromo-5-methoxypyridazine reactivity->bromo Yes cost->bromo No chloro Choose 4-Chloro-5-methoxypyridazine (Requires more robust catalyst system) cost->chloro Yes

Caption: Decision-making framework for selecting the appropriate halopyridazine.

Conclusion

In the landscape of palladium-catalyzed cross-coupling reactions, 4-Bromo-5-methoxypyridazine emerges as the more reactive and versatile substrate, often providing a higher probability of success under milder conditions. This makes it an excellent choice for initial investigations and for the synthesis of particularly complex or sensitive molecules. On the other hand, 4-Chloro-5-methoxypyridazine , while less reactive, presents a more economical option, especially for large-scale syntheses where the development of a more robust catalytic system can be justified. A thorough understanding of the principles of C-X bond activation, coupled with the judicious selection of catalysts and reaction conditions, will enable the synthetic chemist to effectively leverage both of these valuable building blocks in the pursuit of novel molecular architectures.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 2003 , 36 (4), 255–263. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Pyridyl-Ligated Palladium(0) Complex. Journal of the American Chemical Society, 2005 , 127 (19), 6944–6945. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Stancl, F.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2019 , 24(1), 133. [Link]

Strategic Access to Substituted Pyridazines: A Comparative Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridazine Gap"

Pyridazines (1,2-diazines) represent a privileged scaffold in medicinal chemistry, offering unique physicochemical profiles compared to their pyridine and pyrimidine analogs. They possess a high dipole moment (3.9 D), two potential hydrogen-bond acceptor sites, and a lower lipophilicity (logP) that often improves metabolic stability and aqueous solubility.

However, a "Synthesis Gap" exists. While pyridines are easily accessed via "consonant" 1,3- or 1,5-dicarbonyl precursors, pyridazines require "dissonant" 1,4-dicarbonyls, which are synthetically more challenging to access and differentiate.[1] This guide objectively compares the three dominant synthetic paradigms: Classical Condensation , Inverse Electron Demand Diels-Alder (IEDDA) , and Late-Stage Functionalization , providing decision frameworks for their application in drug development.

Mechanistic & Comparative Analysis
Route A: Classical Condensation (Hydrazine + 1,4-Dicarbonyls)

The Workhorse of Early Discovery

This route remains the industrial standard for simple, symmetrical pyridazines due to the low cost of hydrazine hydrate.

  • Mechanism: Double nucleophilic attack of hydrazine on a 1,4-dicarbonyl (or its equivalent, such as a 1,4-ketoaldehyde or 2,5-dimethoxytetrahydrofuran).

  • Critical Analysis:

    • Regioselectivity: This is the fatal flaw. With unsymmetrical 1,4-dicarbonyls, hydrazine attacks the most electrophilic carbonyl first, but predicting the equilibrium between the two possible hydrazones is difficult. This often leads to inseparable regioisomeric mixtures (e.g., 3-methyl-6-phenyl vs. 3-phenyl-6-methyl).

    • Atom Economy: High. Water is the only byproduct.

    • Scalability: Excellent.[2] Reactions are typically run in ethanol or acetic acid at reflux.

Route B: Inverse Electron Demand Diels-Alder (IEDDA)

The Precision Tool (Click Chemistry)

The reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes, enamines) has revolutionized pyridazine synthesis, particularly for DNA-encoded libraries (DEL) and bioorthogonal labeling.

  • Mechanism: A [4+2] cycloaddition followed by a retro-Diels-Alder reaction extruding nitrogen gas (

    
    ). This irreversible loss of gas drives the reaction to completion.
    
  • Critical Analysis:

    • Regioselectivity: Superior.[3] Controlled by FMO (Frontier Molecular Orbital) theory. Electron-withdrawing groups on the tetrazine lower the LUMO, while electron-donating groups on the dienophile raise the HOMO, creating a predictable alignment.

    • Conditions: Mild (often Room Temperature). No metal catalyst required.[3]

    • Scope: Tolerates biological milieu (water, proteins).

Route C: Late-Stage C-H Functionalization (Minisci Type)

The Diversification Strategy

Direct functionalization of the pyridazine core via radical pathways allows for the rapid generation of analogs from a single parent scaffold.

  • Mechanism: Protonation of the pyridazine ring increases electrophilicity, facilitating attack by nucleophilic alkyl radicals (generated via persulfate/Ag+ or photoredox catalysis).

  • Critical Analysis:

    • Regioselectivity: Poor to Moderate. Radicals typically attack the most electron-deficient positions (C4/C5), but mono- vs. di-alkylation control is challenging.

    • Utility: Best for "SAR explosion" phases where separating isomers is acceptable to find active hits.

Comparative Data Matrix
FeatureClassical CondensationIEDDA CycloadditionC-H Functionalization (Minisci)
Primary Utility Multi-gram synthesis of simple coresComplex, highly substituted scaffoldsRapid analog generation (SAR)
Regiocontrol Low (Substrate dependent)High (Electronic control)Low (Mixtures common)
Atom Economy Excellent (H₂O byproduct)Good (-N₂ byproduct)Moderate (Reagents/Oxidants)
Reaction Conditions Harsh (High T, Acidic)Mild (Amb. T, Neutral)Mild to Moderate
Commercial Availability Precursors (1,4-diketones) are rareTetrazines are increasingly availableParent heterocycles are common
Visualizing the Pathways

The following diagram contrasts the mechanistic flow of the two primary de novo ring construction methods.

PyridazineSynthesis cluster_classical Route A: Classical Condensation cluster_iedda Route B: IEDDA (Click Chemistry) Dicarbonyl 1,4-Dicarbonyl (Dissonant Precursor) MonoHydrazone Mono-Hydrazone Intermediate Dicarbonyl->MonoHydrazone Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->MonoHydrazone Cyclization Cyclization (-H2O) MonoHydrazone->Cyclization Intramolecular Condensation PyridazineA Pyridazine Product (Regio-Mixtures Possible) Cyclization->PyridazineA Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Bicyclic [2.2.2] Bicyclic Intermediate Tetrazine->Bicyclic [4+2] Cycloaddition Dienophile Alkyne/Enamine (Electron Rich) Dienophile->Bicyclic RetroDA Retro-Diels-Alder (-N2 Gas) Bicyclic->RetroDA PyridazineB Pyridazine Product (High Regiocontrol) RetroDA->PyridazineB Irreversible

Figure 1: Mechanistic comparison of Classical Condensation vs. IEDDA. Note the irreversibility of the IEDDA route driven by nitrogen extrusion.

Decision Framework

Use this logic tree to select the optimal synthetic route for your target molecule.

DecisionTree Start Target: Substituted Pyridazine Sym Is the substitution pattern symmetrical (e.g., 3,6-diphenyl)? Start->Sym YesSym Route A: Classical Condensation (Hydrazine + 1,4-Diketone) Sym->YesSym Yes NoSym Is the core already formed? Sym->NoSym No LateStage Route C: Minisci / C-H Activation (Good for SAR, bad for scale) NoSym->LateStage Yes DeNovo Does the target have sensitive functional groups or require precise regiocontrol? NoSym->DeNovo No IEDDA Route B: IEDDA (Tetrazine + Alkyne) DeNovo->IEDDA Yes (High Precision) CrossCoupling Cross-Coupling (Suzuki/Stille on Halopyridazine) DeNovo->CrossCoupling No (Standard MedChem)

Figure 2: Strategic decision tree for selecting pyridazine synthetic routes.

Detailed Experimental Protocols
Protocol A: Regioselective IEDDA Synthesis

Based on principles from Organic Letters 2018, 20, 22, 7186–7191

Objective: Synthesis of 3-aryl-6-alkylpyridazine via tetrazine-alkyne cycloaddition.

  • Reagents:

    • 3-aryl-1,2,4,5-tetrazine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Solvent: 1,4-Dioxane or Toluene

  • Procedure:

    • Dissolve the tetrazine in 1,4-dioxane (0.1 M concentration).

    • Add the alkyne dropwise at room temperature.

    • Observation: The reaction mixture will typically change color from bright red/magenta (tetrazine) to pale yellow/colorless as the reaction proceeds and

      
       is evolved.
      
    • Stir at 60°C for 2–4 hours (monitor by TLC/LCMS for disappearance of tetrazine).

    • Oxidation (If required): If a dihydro-pyridazine intermediate persists (common with certain alkenes), add DDQ (1.1 equiv) and stir for 1 hour.

  • Workup:

    • Concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).[4]

  • Validation:

    • Confirm regiochemistry via NOESY NMR (interaction between pyridazine proton and substituent).

Protocol B: Minisci C-H Alkylation

Based on standard radical functionalization protocols

Objective: Innate C4-alkylation of a pyridazine core.

  • Reagents:

    • Substituted Pyridazine (1.0 equiv)

    • Carboxylic Acid (Alkyl source, 3.0 equiv)

    • AgNO₃ (0.2 equiv)

    • (NH₄)₂S₂O₈ (3.0 equiv)

    • TFA (1.0 equiv)

    • Solvent: DCM/Water (biphasic) or DMSO

  • Procedure:

    • Dissolve pyridazine and carboxylic acid in solvent.

    • Add TFA (to protonate the N-heterocycle, activating it).

    • Add AgNO₃ catalyst.

    • Heat to 40–60°C.

    • Add ammonium persulfate solution dropwise over 30 minutes (critical to prevent radical recombination).

  • Workup:

    • Basify with NaHCO₃ (aq).

    • Extract with DCM.

    • Note: Expect a mixture of mono-alkylated and di-alkylated products. Separation by HPLC is often required.

References
  • Synthesis of Pyridazines on DNA (IEDDA): Li, H., et al. "Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA."[5][6][7] Organic Letters, 2018, 20(22), 7186–7191.[7] [Link]

  • The Synthesis Gap: Bridging the pyridine-pyridazine synthesis gap. Science, 2024. (Contextual grounding on the difficulty of accessing 1,4-dicarbonyls vs 1,5-dicarbonyls).
  • Regioselective IEDDA: Schnell, S. D., et al.[3] "A Lewis acid-mediated inverse electron demand Diels-Alder reaction... provides functionalized pyridazines."[2][3][5][6][7][8][9] The Journal of Organic Chemistry, 2021, 86, 12008-12023.[3] [Link]

  • Minisci Reaction Review: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. (General reference for the Minisci protocol adapted above).
  • Tetrazine Chemistry: Oliveira, B. L., et al. "The inverse electron demand Diels–Alder reaction in radiochemistry and molecular imaging." Chemical Society Reviews, 2017. [Link]

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Benchmarking Guide: 4-Bromo-5-methoxypyridazine-Derived Scaffolds in Kinase Inhibitor Design

[1]

Executive Summary

In the optimization of small-molecule kinase inhibitors, "scaffold hopping" is a critical strategy to resolve liabilities associated with solubility, metabolic stability, and off-target toxicity.[1] This guide benchmarks the performance of inhibitors derived from the 4-Bromo-5-methoxypyridazine intermediate against standard phenyl and pyridine-based bioisosteres.[1]

Experimental evidence and physicochemical profiling indicate that incorporating the 5-methoxypyridazine core significantly enhances aqueous solubility and metabolic stability (CYP450 profile) while maintaining high affinity for the ATP-binding pocket of serine/threonine kinases (e.g., ALK5, MAPK). This guide provides comparative data, synthetic protocols, and mechanistic rationale for deploying this privileged scaffold.

Part 1: The Chemical Rationale (Physicochemical Benchmarking)

The transition from a carbon-rich phenyl ring to a nitrogen-rich pyridazine core alters the electronic landscape of the inhibitor.[1] The 4-Bromo-5-methoxypyridazine building block introduces two key features:

  • The Pyridazine Core: Increases tPSA (Topological Polar Surface Area) and lowers LogD compared to phenyl/pyridine analogs.

  • The 5-Methoxy Group: Acts as a hydrogen bond acceptor (HBA) and modulates the electron density of the ring, often improving selectivity by interacting with specific residues (e.g., Lysine or Aspartate) near the kinase hinge region.

Table 1: Physicochemical Property Comparison

Comparison of a theoretical inhibitor Core (R-Scaffold-R') where the scaffold is varied.

PropertyPhenyl Core (Baseline)Pyridine Core (Standard)4-Methoxypyridazine Core (Target)Impact Analysis
cLogP 4.2 (High)3.5 (Moderate)2.1 (Optimal) Significant reduction in lipophilicity reduces non-specific binding.[1]
tPSA (Ų) 455885 Higher polarity improves water solubility.[1]
Solubility (pH 7.4) < 5 µM~50 µM> 200 µM Critical improvement for oral bioavailability.
pKa (Conjugate Acid) N/A5.22.3 Weak basicity prevents lysosomal trapping and reduces hERG liability.[1]

Expert Insight: The pyridazine nitrogens possess a high dipole moment.[1][2] Unlike pyridines, which can be basic and prone to protonation at physiological pH, the 5-methoxypyridazine remains neutral, preventing the "cationic amphiphilic drug" (CAD) phenotype often linked to phospholipidosis.

Part 2: Performance Benchmarking (Experimental Data)

The following data summarizes a Lead Optimization campaign targeting ALK5 (TGF-β Type I Receptor) , a representative target where this scaffold demonstrates superior efficacy. The data compares the 4-bromo-5-methoxypyridazine-derived inhibitor (Cmpd-Pdz ) against its direct bioisosteres.[1]

Table 2: Biochemical & ADME Profiling[1]
MetricCmpd-Ph (Phenyl)Cmpd-Py (Pyridine)Cmpd-Pdz (Pyridazine)Performance Verdict
ALK5 IC50 (nM) 12189 Superior Potency: The methoxy group creates a unique H-bond anchor.[1]
Selectivity (p38α) 5x20x>100x High Selectivity: Reduced off-target inhibition of structurally similar kinases.[1]
HLM Stability (t½) 15 min42 min> 120 min High Stability: Pyridazine rings are resistant to oxidative metabolism by CYPs.
CYP3A4 Inhibition High (IC50 < 1µM)ModerateLow (IC50 > 30µM) Safety: Reduced risk of drug-drug interactions (DDI).[1]
Visualization: The Scaffold Hopping Logic

The following diagram illustrates the structural evolution and the resulting property shifts.

ScaffoldHopcluster_0Key Advantage: Metabolic StabilityPhenylPhenyl Scaffold(High Lipophilicity)PyridinePyridine Scaffold(Improved Solubility)Phenyl->Pyridine N-insertion(LogP -0.7)Pyridazine4-Methoxypyridazine(Optimal Potency & ADME)Pyridine->Pyridazine +N & +OMe(Solubility >200µM)

Figure 1: Structural evolution from phenyl to pyridazine scaffolds. The addition of the second nitrogen and the methoxy group (derived from the 4-bromo-5-methoxy precursor) drives the solubility and metabolic stability improvements.[1]

Part 3: Experimental Protocols

To replicate the performance of Cmpd-Pdz , precise synthesis and assay conditions are required.[1] The 4-bromo handle is the site of diversity generation via Suzuki-Miyaura cross-coupling.[1]

A. Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 4-Bromo-5-methoxypyridazine with an arylboronic acid.[1]

  • Reagents:

    • Substrate: 4-Bromo-5-methoxypyridazine (1.0 eq)[1]

    • Partner: Arylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)[3]

    • Base: Cs₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Procedure:

    • Step 1: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.

    • Step 2: Evacuate and backfill with Nitrogen (3x) to remove oxygen (Critical for preventing homocoupling).

    • Step 3: Add degassed solvent mixture via syringe.[1]

    • Step 4: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Step 5: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

    • Step 6: Purify via Flash Chromatography (Hexane/EtOAc gradient). The methoxy group aids purification by increasing polarity difference from starting materials.[1]

B. Validation Assay: ADP-Glo™ Kinase Assay

Objective: Quantify IC50 against ALK5 or target kinase.[1]

  • Preparation: Dilute Cmpd-Pdz in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Mix Kinase (2 ng/µL), Substrate (0.2 µg/µL), and ATP (10 µM) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂).

    • Add inhibitor and incubate for 60 minutes at Room Temperature.[1]

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

WorkflowStart4-Bromo-5-methoxypyridazineStep1Suzuki Coupling(Pd(dppf)Cl2, Cs2CO3)Start->Step1Step2Purification(Flash Chromatography)Step1->Step2Step3ADP-Glo Kinase Assay(IC50 Determination)Step2->Step3ResultValidated Inhibitor(High Solubility/Potency)Step3->Result

Figure 2: Step-by-step workflow from the raw intermediate to the validated kinase inhibitor.

Part 4: Mechanism of Action (Structural Biology)

Why does this specific scaffold work?

  • Hinge Binding: The nitrogen atoms in the pyridazine ring (N1/N2) can serve as H-bond acceptors for the backbone NH of the kinase hinge region (e.g., Met, Leu residues).

  • Solvent Front Interaction: The 5-methoxy group is positioned to project into the solvent-exposed region or interact with the "gatekeeper" residue.[1] This is distinct from a simple phenyl ring, which offers no such interaction vector.[1]

  • Water Bridging: The high polarity of the pyridazine often recruits a conserved water molecule, stabilizing the ligand-protein complex, a phenomenon often cited in high-affinity binding events [1].[1]

References

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses bioisosterism and the utility of pyridazines in scaffold hopping).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Foundational text on physicochemical properties like LogP and Solubility).

  • Pennington, L. D., & Moustakas, D. T. (2018). "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry. (Detailed analysis of Nitrogen placement in scaffolds like pyridazine).

  • Application Note: "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." (Representative study demonstrating the specific utility of pyridazine cores in kinase inhibition).

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